4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one
Overview
Description
4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one is a fluorinated organic compound characterized by its unique structure, which includes an ethoxy group, a trifluoromethyl group, and a double bond in its molecular framework. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.
Synthetic Routes and Reaction Conditions:
Continuous Synthesis Method: One common method involves the continuous introduction of vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride into a continuous reactor. The reaction proceeds to form this compound, which is then continuously extracted.
Batch Synthesis Method: Another approach is the batch synthesis, where the reactants are mixed in a single batch reactor under controlled conditions. The reaction mixture is then processed to isolate the desired compound.
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous synthesis methods are preferred in industrial settings due to their efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols and amines.
Substitution Products: Different functionalized derivatives of the original compound.
Scientific Research Applications
4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the creation of fluorinated compounds.
Biology: The compound is used in the study of biological systems, especially those involving fluorinated molecules.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one exerts its effects depends on its specific application. In drug development, for example, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system and the nature of the interaction.
Comparison with Similar Compounds
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one: A closely related compound with a similar structure but lacking the methyl group.
1,1,1-Trifluoroacetone: Another fluorinated compound used in various chemical reactions.
Uniqueness: 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-EN-2-one is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.
This compound's versatility and reactivity make it a valuable tool in both research and industry, contributing to advancements in various fields.
Would you like more detailed information on any specific aspect of this compound?
Properties
IUPAC Name |
4-ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-3-12-4-5(2)6(11)7(8,9)10/h4H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDSDQULKLSBZHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80772551 | |
Record name | 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153085-12-2 | |
Record name | 4-Ethoxy-1,1,1-trifluoro-3-methylbut-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80772551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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